molecular formula C14H13F3N2O2 B14594794 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione CAS No. 60725-66-8

2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione

Cat. No.: B14594794
CAS No.: 60725-66-8
M. Wt: 298.26 g/mol
InChI Key: OQCIXAXKXKFLGU-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroimidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-(trifluoromethyl)benzaldehyde, the compound can be synthesized through a series of reactions involving condensation, cyclization, and oxidation steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce groups like halogens or alkyl chains .

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: What sets 2-[3-(Trifluoromethyl)phenyl]tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione apart from similar compounds is its unique tetrahydroimidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

60725-66-8

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C14H13F3N2O2/c15-14(16,17)9-4-3-5-10(8-9)19-12(20)11-6-1-2-7-18(11)13(19)21/h3-5,8,11H,1-2,6-7H2

InChI Key

OQCIXAXKXKFLGU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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